molecular formula C9H12FNO B15272509 (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine

(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine

Cat. No.: B15272509
M. Wt: 169.20 g/mol
InChI Key: ZZIXVAMBEACSOF-LURJTMIESA-N
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Description

(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 4-fluoro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reductive amination processes, followed by chiral resolution using techniques such as chiral chromatography or crystallization with chiral resolving agents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.

    Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Receptor Binding Studies: It can be used in studies to understand its binding affinity to various biological receptors.

Medicine

    Pharmacological Research: The compound may be investigated for its potential therapeutic effects, such as its activity on the central nervous system.

Industry

    Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine would depend on its interaction with specific molecular targets. Typically, compounds of this nature may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine: The enantiomer of the compound .

    4-fluoro-2-methoxyphenethylamine: Lacks the chiral center.

    4-fluoro-2-methoxyamphetamine: Contains an additional methyl group on the amine.

Uniqueness

(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and pharmacological properties.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S)-1-(4-fluoro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

ZZIXVAMBEACSOF-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)OC)N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC)N

Origin of Product

United States

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